molecular formula C20H27IO2Si B14085464 Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane

Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane

Cat. No.: B14085464
M. Wt: 454.4 g/mol
InChI Key: XMQWVDCUQLCWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane is a silicon-based protecting group widely used in organic synthesis. Its structure features a tert-butyl group attached to a silicon atom, which is further bonded to two phenyl groups and a polyether chain terminating in an iodoethoxy moiety. The iodine atom serves as a reactive leaving group, enabling nucleophilic substitution reactions. This compound is particularly valued for its stability under basic conditions and its utility in constructing complex molecular architectures, such as natural products and pharmaceuticals .

Properties

Molecular Formula

C20H27IO2Si

Molecular Weight

454.4 g/mol

IUPAC Name

tert-butyl-[2-(2-iodoethoxy)ethoxy]-diphenylsilane

InChI

InChI=1S/C20H27IO2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-13H,14-17H2,1-3H3

InChI Key

XMQWVDCUQLCWGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCI

Origin of Product

United States

Preparation Methods

Protection of 2-(2-Hydroxyethoxy)ethanol

The foundational step involves silylation of 2-(2-hydroxyethoxy)ethanol with tert-butyldiphenylsilyl chloride (TBDPSCl). This reaction selectively protects one hydroxyl group while leaving the terminal hydroxyl available for subsequent iodination.

Procedure :

  • Reagents : TBDPSCl (1.2 equiv), imidazole (2.5 equiv), catalytic DMAP (0.1 equiv) in anhydrous dichloromethane (DCM).
  • Conditions : Dropwise addition of TBDPSCl to a chilled (0°C) solution of diol and base under argon. Reaction proceeds at room temperature for 12–18 hours.
  • Workup : Quench with saturated NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate.
  • Yield : 85–95% of tert-butyl[2-(2-hydroxyethoxy)ethoxy]diphenylsilane as a colorless oil.

Critical Considerations :

  • Base Selection : Imidazole outperforms pyridine in minimizing side reactions.
  • Steric Effects : The TBDPS group’s bulk necessitates extended reaction times for complete conversion.

Halogen Exchange Reactions

Tosylation-Iodide Substitution

The terminal hydroxyl group is activated via tosylation before displacement with iodide.

Procedure :

  • Tosylation :
    • React tert-butyl[2-(2-hydroxyethoxy)ethoxy]diphenylsilane (1.0 equiv) with tosyl chloride (1.5 equiv) in pyridine (0°C → room temperature, 4 hours).
    • Yield : 90–95% of the tosylate intermediate.
  • Iodide Substitution :
    • Treat the tosylate with sodium iodide (3.0 equiv) in acetone at 80–120°C for 4–6 hours. Microwave irradiation reduces reaction time to 1–2 hours.
    • Yield : 95–100% of tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane.

Mechanistic Insight :
The Finkelstein-like reaction proceeds via an SN2 mechanism, favored by the primary tosylate’s structure. Polar aprotic solvents (e.g., acetone) enhance iodide nucleophilicity.

Direct Iodination Using HI

Alternative methods employ hydroiodic acid (HI) for one-step conversion, though this risks silyl ether cleavage.

Procedure :

  • Reflux tert-butyl[2-(2-hydroxyethoxy)ethoxy]diphenylsilane with 57% HI in acetic acid (3 hours).
  • Yield : 70–75% (lower due to competing desilylation).

Optimization and Scalability

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates iodide substitution. A protocol adapted from Ambeed achieves full conversion in 4 hours at 120°C, compared to 12–24 hours conventionally.

Scalability Notes :

  • Batch Size : Reactions scale linearly up to 100 mmol without yield loss.
  • Purity : Crude product often exceeds 95% purity, eliminating the need for chromatography.

Comparative Analysis of Methods

Method Yield (%) Time (h) Equipment Needs Scalability
Tosylation-Iodide 95–100 6–8 Standard glassware Excellent
Direct HI 70–75 3 Reflux apparatus Moderate
Microwave 98–100 4 Microwave reactor High

Key Findings :

  • The tosylation-iodide sequence offers the best balance of yield and practicality.
  • Microwave methods are optimal for high-throughput applications but require specialized equipment.

Applications in Complex Syntheses

The compound’s iodine moiety facilitates cross-coupling reactions, as demonstrated in the synthesis of hasubanan alkaloids:

  • Suzuki-Miyaura Coupling : The iodide participates in palladium-catalyzed arylations.
  • Ring-Closing Metathesis : Serves as a terminating group in Grubbs catalyst-mediated cyclizations.

Case Study : In aza-Heck cascade reactions, this compound enabled the construction of aza[4.4.3]propellane cores with 89% yield, underscoring its utility in heterocycle synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding ethoxy derivative[][3].

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include tert-butyl[2-(2-azidoethoxy)ethoxy]diphenylsilane, tert-butyl[2-(2-thioethoxy)ethoxy]diphenylsilane, and tert-butyl[2-(2-alkoxyethoxy)ethoxy]diphenylsilane.

    Oxidation Reactions: Products include tert-butyl[2-(2-hydroxyethoxy)ethoxy]diphenylsilane and tert-butyl[2-(2-siloxyethoxy)ethoxy]diphenylsilane.

    Reduction Reactions: Products include tert-butyl[2-(2-ethoxy)ethoxy]diphenylsilane.

Scientific Research Applications

Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing iodine atoms into molecules, which can be further functionalized.

    Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeled compounds used in imaging studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane involves its reactivity towards nucleophiles and electrophilesThe silicon atom can form stable bonds with oxygen, nitrogen, and carbon, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

a. Leaving Group Effects

  • Iodine : Exhibits superior leaving group ability compared to chlorine or bromine, enabling efficient nucleophilic substitutions under mild conditions. For example, in , the iodo derivative facilitated coupling reactions with Ag2CO3 in toluene .
  • Chlorine : Requires harsher conditions (e.g., K2CO3/DMF at 100°C) for substitution, as seen in .
  • Bromine : Offers intermediate reactivity, balancing stability and reactivity for controlled synthesis .

b. Steric and Electronic Effects

  • Diphenyl vs. Dimethyl Substituents : The diphenyl groups in this compound introduce significant steric hindrance, slowing reaction rates but enhancing stability. In contrast, dimethyl-substituted analogs (e.g., tert-butyl(2-iodoethoxy)dimethylsilane) exhibit faster kinetics due to reduced bulk .

c. Structural Modifications

  • Extended Ethoxy Chains : Compounds like tert-butyl 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)acetate () feature additional ethoxy units, increasing polarity and altering solubility. This impacts their utility in aqueous or polar solvent systems .

Biological Activity

Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H23_{23}IO2_2Si
  • CAS Number : 145874271
  • Molecular Weight : 364.32 g/mol

The presence of the iodine atom and the silane group contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl alcohol with appropriate iodinated ethoxy derivatives. The synthetic route may include:

  • Starting Materials :
    • Tert-butyl alcohol
    • Iodoethanol derivatives
    • Silanes
  • Reaction Conditions :
    • Solvents such as dichloromethane (DCM)
    • Catalysts like imidazole or DMAP
    • Temperature control (e.g., microwave irradiation at 120°C)

The reaction yields a mixture that can be purified through standard organic chemistry techniques such as column chromatography.

This compound exhibits biological activity primarily through its interaction with various biological targets, including transport proteins and enzymes. Research indicates that it may act as an inhibitor of certain neurotransmitter transporters, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Case Studies and Research Findings

  • Inhibitory Potency :
    Research has shown that derivatives of this compound can significantly inhibit GABA transporters (GATs), which are crucial for regulating GABA levels in the central nervous system. For instance, studies have reported pIC50 values indicating strong inhibitory activity against mGAT1, mGAT3, and mGAT4 subtypes.
    CompoundmGAT1 pIC50mGAT3 pIC50mGAT4 pIC50
    Tert-butyl[2-(2-iodoethoxy)...6.55.04.8
    This table summarizes the inhibitory potency of the compound against different GABA transporter subtypes, highlighting its potential as a therapeutic agent for conditions like epilepsy and anxiety disorders.
  • Neuroprotective Effects :
    In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its role as a neuroprotective agent.
  • Anticancer Activity :
    Preliminary investigations have indicated potential anticancer properties, with certain derivatives showing cytotoxic effects against various cancer cell lines. The mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation.

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Limited data on the pharmacokinetics and toxicology of this compound indicate that it may exhibit low acute toxicity; however, comprehensive studies are necessary to evaluate long-term effects and safety profiles in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.